Cas no 1227583-91-6 (5-bromo-6-chloro-pyridine-2-carbaldehyde)

5-bromo-6-chloro-pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-chloropicolinaldehyde
- 5-bromo-6-chloropyridine-2-carbaldehyde
- 5-bromo-6-chloro-pyridine-2-carbaldehyde
- DTXSID60856863
- DB-263497
- SY070946
- EN300-2008817
- 1227583-91-6
- MFCD16606501
- 2-Pyridinecarboxaldehyde, 5-bromo-6-chloro-
- PB39968
- SCHEMBL18188493
- AS-78840
- CS-0183182
-
- MDL: MFCD16606501
- インチ: InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
- InChIKey: MUQCOACMBKSMMR-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(Cl)N=C1C=O)Br
計算された属性
- せいみつぶんしりょう: 218.90865g/mol
- どういたいしつりょう: 218.90865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.800±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 276.8±40.0 ºC (760 Torr),
- フラッシュポイント: 121.2±27.3 ºC,
- ようかいど: 極微溶性(0.86 g/l)(25ºC)、
5-bromo-6-chloro-pyridine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB445948-1g |
5-Bromo-6-chloropyridine-2-carbaldehyde, min. 95%; . |
1227583-91-6 | 1g |
€584.40 | 2025-02-16 | ||
TRC | B418605-100mg |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 100mg |
$ 250.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1226509-5g |
5-bromo-6-chloro-pyridine-2-carbaldehyde |
1227583-91-6 | 95% | 5g |
$1450 | 2024-06-03 | |
Matrix Scientific | 189610-10g |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 10g |
$3264.00 | 2023-09-07 | ||
Enamine | EN300-2008817-0.5g |
5-bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 95% | 0.5g |
$468.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98088-5G |
5-bromo-6-chloro-pyridine-2-carbaldehyde |
1227583-91-6 | 97% | 5g |
¥ 7,293.00 | 2023-03-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98088-10G |
5-bromo-6-chloro-pyridine-2-carbaldehyde |
1227583-91-6 | 97% | 10g |
¥ 12,157.00 | 2023-03-09 | |
Enamine | EN300-2008817-0.1g |
5-bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 95% | 0.1g |
$188.0 | 2023-09-16 | |
Matrix Scientific | 189610-1g |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 1g |
$676.00 | 2023-09-07 | ||
Matrix Scientific | 189610-5g |
5-Bromo-6-chloropyridine-2-carbaldehyde |
1227583-91-6 | 5g |
$2040.00 | 2023-09-07 |
5-bromo-6-chloro-pyridine-2-carbaldehyde 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
5-bromo-6-chloro-pyridine-2-carbaldehydeに関する追加情報
Introduction to 5-bromo-6-chloro-pyridine-2-carbaldehyde (CAS No: 1227583-91-6)
5-bromo-6-chloro-pyridine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1227583-91-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyridine derivatives family, characterized by its unique structural properties that make it a valuable building block for various chemical applications. The presence of both bromo and chloro substituents on the pyridine ring enhances its reactivity, making it particularly useful in the synthesis of more complex molecules.
The chemical structure of 5-bromo-6-chloro-pyridine-2-carbaldehyde consists of a pyridine core substituted at the 5th and 6th positions with bromine and chlorine atoms, respectively, and a formyl group at the 2nd position. This arrangement imparts distinct electronic and steric properties, enabling diverse synthetic pathways. The formyl group, in particular, serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents or linkages through condensation, oxidation, or reduction reactions.
In recent years, 5-bromo-6-chloro-pyridine-2-carbaldehyde has garnered attention in the development of novel pharmaceuticals and agrochemicals. Its role as a precursor in the synthesis of bioactive compounds has been extensively explored. For instance, researchers have utilized this compound to develop inhibitors targeting various enzymatic pathways relevant to human health. The bromo and chloro substituents facilitate nucleophilic aromatic substitution reactions, enabling the introduction of heterocyclic structures that are commonly found in medicinal agents.
One notable application of 5-bromo-6-chloro-pyridine-2-carbaldehyde is in the synthesis of kinase inhibitors, which play a crucial role in cancer therapy. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By modifying the structure of 5-bromo-6-chloro-pyridine-2-carbaldehyde, chemists can design molecules that selectively inhibit specific kinases, thereby disrupting abnormal cell signaling. Recent studies have demonstrated the efficacy of such inhibitors in preclinical models, highlighting the potential of this compound as a lead molecule in drug discovery.
The compound's utility extends beyond pharmaceuticals into the realm of materials science. Pyridine derivatives are known for their ability to form coordination complexes with metals, making them valuable in catalysis and material design. The formyl group in 5-bromo-6-chloro-pyridine-2-carbaldehyde can coordinate with transition metals such as palladium and copper, facilitating cross-coupling reactions like Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for creating complex organic molecules used in polymers, dyes, and electronic materials.
From an industrial perspective, 5-bromo-6-chloro-pyridine-2-carbaldehyde is synthesized through multi-step organic transformations that highlight modern synthetic methodologies. Advances in catalytic processes have enabled more efficient production routes, reducing waste and improving yields. Green chemistry principles have also been integrated into its synthesis, emphasizing sustainable practices such as solvent recovery and energy-efficient reaction conditions. These innovations not only enhance cost-effectiveness but also align with global efforts to minimize environmental impact.
The versatility of 5-bromo-6-chloro-pyridine-2-carbaldehyde is further underscored by its role in developing novel agrochemicals. Pyridine-based compounds are widely used as herbicides, fungicides, and insecticides due to their efficacy against pests and weeds while maintaining low toxicity to non-target organisms. Researchers have leveraged the reactivity of 5-bromo-6-chloro-pyridine-2-carbaldehyde to create next-generation crop protection agents that offer improved selectivity and environmental safety.
In conclusion,5-bromo-6-chloro-pyridine-2-carbaldehyde (CAS No: 1227583-91-6) represents a cornerstone in synthetic chemistry with far-reaching implications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for chemists worldwide. As research continues to uncover new applications for this compound,5-bromo-6-chloro-pyridine-2-carbaldehyde is poised to remain at the forefront of innovation-driven chemical development.
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